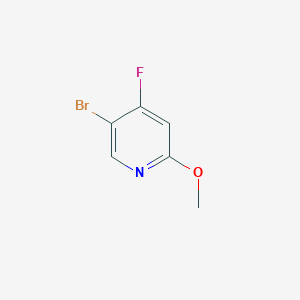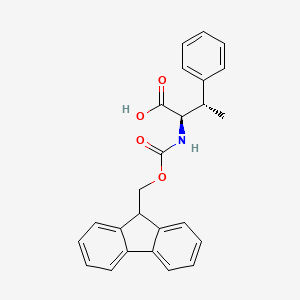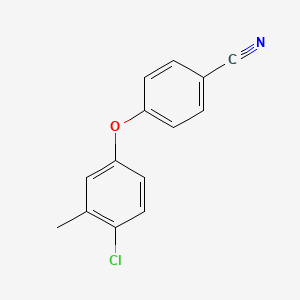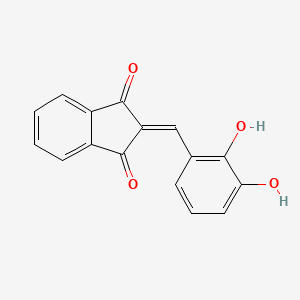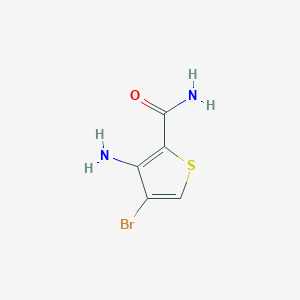
N-(3-Bromo-propyl)-3-nitro-benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Bromo-propyl)-3-nitro-benzenesulfonamide (3-BPNBS) is a synthetic compound that has been used in scientific research for its biochemical and physiological effects. It is an organobromine compound that can be synthesized in the laboratory through several methods. This compound has been used in a variety of applications, ranging from biochemistry to pharmacology.
Mecanismo De Acción
The mechanism of action of N-(3-Bromo-propyl)-3-nitro-benzenesulfonamide is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in protein-protein interactions and cell signaling pathways. It is also believed to bind to the active site of certain enzymes, inhibiting their activity.
Biochemical and Physiological Effects
N-(3-Bromo-propyl)-3-nitro-benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in protein-protein interactions and cell signaling pathways. It has also been shown to bind to the active site of certain enzymes, inhibiting their activity. In addition, it has been shown to bind to DNA, affecting gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-(3-Bromo-propyl)-3-nitro-benzenesulfonamide in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. It is also relatively easy to synthesize in the laboratory. However, there are some limitations to its use. It is a relatively toxic compound and must be handled with care. In addition, it is a relatively unstable compound and must be stored and handled in a controlled environment.
Direcciones Futuras
There are several potential future directions for the use of N-(3-Bromo-propyl)-3-nitro-benzenesulfonamide in scientific research. It could be used to study the mechanisms of action of various drugs and drug-target interactions. It could also be used to study the biochemical and physiological effects of various compounds and drugs. In addition, it could be used to study the effects of various environmental factors on gene expression and protein-protein interactions. Finally, it could be used to develop new drugs or compounds with improved efficacy and safety profiles.
Métodos De Síntesis
N-(3-Bromo-propyl)-3-nitro-benzenesulfonamide can be synthesized in the laboratory through several methods. The most common method is the reaction of 3-bromopropylbenzenesulfonamide with nitric acid. This reaction yields the desired compound in high yields. Another method is the reaction of 3-bromopropylbenzenesulfonamide with sodium nitrite in the presence of acetic acid. This method is also known as the “nitro-synthesis” method and yields the desired compound in high yields.
Aplicaciones Científicas De Investigación
N-(3-Bromo-propyl)-3-nitro-benzenesulfonamide has been used in a variety of scientific research applications. It has been used in studies of protein-protein interactions, enzyme kinetics, and enzyme inhibition. It has also been used in studies of cell signaling pathways, DNA binding, and gene expression. In addition, it has been used in studies of drug-receptor interactions and drug-target interactions.
Propiedades
IUPAC Name |
N-(3-bromopropyl)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O4S/c10-5-2-6-11-17(15,16)9-4-1-3-8(7-9)12(13)14/h1,3-4,7,11H,2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPVHCHBCVPPCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCCBr)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Bromo-propyl)-3-nitro-benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

